1-Amino-3-fluoropropan-2-ol

Description

Classification and Structural Features of Amino Alcohol Scaffolds

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. alfa-chemistry.com They are broadly classified based on the relative positions of these two functional groups on the carbon skeleton. The most common classifications are 1,2-amino alcohols (vicinal), 1,3-amino alcohols, and so on. foodb.cawikipedia.org Propanolamines, which are amino alcohols with a three-carbon propane (B168953) backbone, are a significant subclass. ontosight.aiwikipedia.org

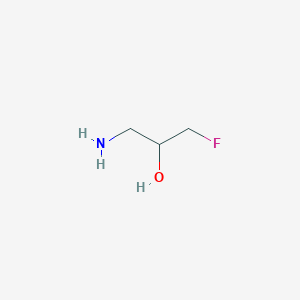

1-Amino-3-fluoropropan-2-ol belongs to the family of 1,3-amino alcohols. Its structure features a primary amine group (-NH2) at the C1 position, a hydroxyl group (-OH) at the C2 position, and a fluorine atom at the C3 position. This specific arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity to the molecule. The presence of the chiral center at the C2 position also means that this compound can exist as enantiomers, a crucial consideration in the synthesis of stereospecific pharmaceuticals.

Overview of Research Trajectories for this compound and Related Fluorinated Propanolamines

Research involving this compound and its analogs has primarily focused on its utility as a synthetic intermediate. Its structural features make it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. smolecule.com For instance, it has been used as a building block for creating fluorinated analogs of biologically active compounds to study the impact of fluorine on their pharmacological properties. smolecule.com

Studies have explored its incorporation into various molecular scaffolds to develop novel therapeutic agents. For example, enantiomerically pure propanolamines have been identified as a class of N-Methyl-d-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurological disorders. acs.org Furthermore, fluorinated propanolamine (B44665) derivatives have been investigated for their potential as beta-blockers and for their interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.netacs.org The synthesis and biological evaluation of such compounds contribute to a deeper understanding of structure-activity relationships and the rational design of new drugs. researchgate.net

The table below provides a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₈FNO | nih.gov |

| Molecular Weight | 93.10 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 671-58-9 | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-fluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYGCUBTRXYATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Amino 3 Fluoropropan 2 Ol

Strategies for the Chemical Synthesis of 1-Amino-3-fluoropropan-2-ol

The synthesis of this compound can be approached through various routes, each with distinct advantages concerning precursor availability, scalability, and stereochemical control.

Convergent and Divergent Synthetic Routes from Precursors

The construction of the this compound backbone is achievable through both convergent and divergent synthetic strategies. A direct, convergent approach involves the reaction of 3-fluoropropanol with ammonia under controlled conditions, which may require a catalyst and elevated temperatures to facilitate the amination of the primary alcohol precursor. smolecule.com More elaborate, multi-step syntheses, often employed in industrial settings, provide greater control over purity and yield. smolecule.com

Divergent strategies may begin from a common precursor, such as epichlorohydrin, which can be opened with a fluoride source, followed by the introduction of the amino group. Another common starting point is a protected amino acid, which can be functionalized and reduced to afford the desired amino alcohol scaffold.

Table 1: Overview of Synthetic Precursors and Route Types

| Precursor Molecule | Synthetic Strategy | Key Transformations | Route Type |

|---|---|---|---|

| 3-Fluoropropanol | Direct Amination | Nucleophilic substitution with ammonia | Convergent |

| Epichlorohydrin | Ring-opening | Epoxide opening with fluoride, amination | Divergent |

Enantioselective and Stereoselective Synthesis of Chiral Fluorinated Amino Alcohols

Given that the C2 carbon of this compound is a chiral center, controlling the stereochemistry is crucial for its application in pharmaceuticals. Several modern synthetic methods have been developed for the enantioselective and stereoselective synthesis of chiral fluorinated amino alcohols.

One powerful strategy involves the asymmetric cross-coupling of aldehydes and imines catalyzed by chromium complexes. westlake.edu.cn This method utilizes an α-amino radical polar crossover strategy to precisely control both chemical and stereochemical selectivity, efficiently yielding β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn Another approach relies on chiral Ni(II) complexes, which have proven to be powerful tools for obtaining tailor-made non-canonical amino acids, including fluorinated analogs. nih.gov

Furthermore, stereocontrolled synthesis of β-fluoro amines can be achieved through the catalyzed addition of α-fluoro nitroalkanes to imines. nih.gov The use of a chiral bifunctional Brønsted acid/base catalyst can produce β-amino-α-fluoro nitroalkanes with high enantioselectivity and diastereoselectivity, which can then be converted to the target amino alcohol. nih.gov

Table 2: Selected Enantioselective Methodologies

| Methodology | Catalyst/Key Reagent | Key Feature | Stereocontrol |

|---|---|---|---|

| Asymmetric Cross Aza-Pinacol Coupling | Chromium catalyst | Modular synthesis from aldehydes and imines | High enantiomeric excess (ee) westlake.edu.cn |

| Asymmetric Alkylation | Chiral Ni(II) complex | Synthesis of a broad range of fluorinated amino acids | High stereoselectivity nih.gov |

| Nitroalkane Addition to Imines | Chiral Brønsted acid/base catalyst | Convergent C-C bond formation | High enantio- and diastereoselection nih.gov |

Radiosynthesis Approaches for Fluorine-18 Labeled Derivatives

The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]) into molecules like this compound is of significant interest for positron emission tomography (PET) imaging. nih.gov The radiosynthesis of [¹⁸F]-labeled amino acids and their derivatives often presents challenges, including the need for rapid reaction times and high radiochemical yields. nih.govacs.org

An efficient method for the fluorine-18 labeling of related β-blockers involves the nucleophilic displacement of a tosyl group on a versatile intermediate, which can then be conjugated to a core structure. acs.org This approach has been used to synthesize derivatives like [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol with radiochemical yields of 20-24% in under an hour. acs.orgnih.gov

Broader strategies applicable to the radiosynthesis of [¹⁸F]-1-amino-3-fluoropropan-2-ol include copper-mediated radiofluorination of organostannane or boronate ester precursors and no-carrier-added nucleophilic substitution on cyclic sulfamidate precursors, which has yielded other fluorinated amino acids in high yields (>78%). mdpi.comresearchgate.net

Table 3: Radiosynthesis Strategies for [¹⁸F]-Labeled Analogs

| Strategy | Precursor Type | Key Reaction | Reported Yields (for analogs) |

|---|---|---|---|

| Nucleophilic Tosyl Displacement | Tosylated Isopropyl Group | Sₙ2 reaction with [¹⁸F]fluoride | 20-24% acs.orgnih.gov |

| Cu-Mediated Radiofluorination | Arylstannane or Boronate Ester | Fluorodestannylation/fluorodeboronation | 32-54% mdpi.com |

Derivatization and Functionalization Reactions

The amine and alcohol moieties of this compound are readily available for further chemical modification, allowing for its incorporation into larger, more complex molecules.

Amidation and Peptide Coupling Reactions Utilizing the Amine Moiety

The primary amine of this compound hydrochloride is a key functional group for forming amide bonds, making it a valuable building block in peptide synthesis. nih.govdur.ac.uk It can be coupled with N-protected amino acids to elongate a peptide chain. A common procedure involves the use of in-situ activating reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). nih.govdur.ac.uk

This reaction proceeds by activating the carboxylic acid of the incoming amino acid, which then readily reacts with the amine of this compound. sigmaaldrich.comnih.gov Following the coupling step, the protecting group (e.g., Boc) on the newly added amino acid can be removed, allowing for the subsequent addition of the next amino acid in the sequence. nih.govdur.ac.uk

Table 4: Example of a Peptide Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Reagent/Base | Product Type |

|---|

Oxidation of the Secondary Alcohol Group

The secondary alcohol in this compound can be oxidized to the corresponding ketone. chemguide.co.uklibretexts.org This transformation is a critical step in the synthesis of peptidyl fluoromethyl ketones (FMKs), which are potent inhibitors of certain classes of enzymes. dur.ac.uk

A highly effective and mild oxidizing agent for this purpose is the Dess–Martin periodinane (DMP). dur.ac.uk The oxidation converts the hydroxyl group at the C2 position into a carbonyl group, yielding a fluoromethyl ketone moiety attached to the peptide backbone. dur.ac.uk Other common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., potassium dichromate with acid) and potassium permanganate, though milder conditions are often preferred to avoid side reactions with other sensitive functional groups. smolecule.comchemguide.co.ukpressbooks.pub

Table 5: Oxidation of the Secondary Alcohol

| Substrate | Oxidizing Agent | Product Functional Group |

|---|---|---|

| This compound derivative | Dess–Martin periodinane (DMP) | Ketone (Fluoromethyl ketone) dur.ac.uk |

| Secondary Alcohol | Acidified Potassium Dichromate(VI) | Ketone chemguide.co.uklibretexts.org |

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The carbon-fluorine bond, while generally strong, can be susceptible to nucleophilic attack, particularly when activated by neighboring functional groups or when strong nucleophiles are employed under forcing conditions. In the case of this compound, the fluorine atom can be displaced by various nucleophiles, opening avenues for the introduction of new functionalities.

While specific research detailing extensive nucleophilic substitution reactions directly on the fluorine atom of this compound is limited in readily available literature, general principles of organic chemistry suggest that nucleophiles such as hydroxide and alkoxide ions could potentially displace the fluoride ion. Such reactions would likely require elevated temperatures and a suitable solvent to facilitate the substitution. The outcome of these reactions would be the formation of diols or ether alcohols, respectively.

It is important to note that the amino and hydroxyl groups present in the molecule can also act as intramolecular nucleophiles, potentially leading to cyclization reactions under basic conditions, forming heterocyclic structures such as azetidines or oxetanes, though such reactivity would compete with intermolecular substitution.

Stereochemistry, Conformational Analysis, and Molecular Structure Elucidation

Investigation of Stereoisomerism and Chirality

The 1-Amino-3-fluoropropan-2-ol molecule possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a fluoromethyl group (-CH₂F), and an aminomethyl group (-CH₂NH₂). This structural arrangement makes the molecule chiral, meaning it is non-superimposable on its mirror image. Consequently, it exists as a pair of enantiomers: (R)-1-Amino-3-fluoropropan-2-ol and (S)-1-Amino-3-fluoropropan-2-ol.

Obtaining enantiomerically pure forms of this compound is essential for studying its stereospecific properties. Several methods are applicable for the resolution of such racemic amino alcohols.

Classical Chemical Resolution: This method involves the reaction of the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. For amino alcohols, chiral acids like tartaric acid derivatives are effective. For instance, a similar compound, racemic 1-amino-2-propanol, has been resolved using di-O-benzoyl-(+)-tartaric acid anhydride, which forms diastereoisomeric half-amides that can be separated. researchgate.net

Enzymatic Resolution: A highly efficient and selective method involves the use of enzymes, such as lipases, which can stereoselectively acylate one of the enantiomers in the racemic mixture. The resulting acylated ester can then be easily separated from the unreacted enantiomeric alcohol. This technique is widely used for producing chiral β-amino alcohols with high enantiomeric excess.

Asymmetric Synthesis: Instead of separating a racemic mixture, enantiomerically pure this compound can be synthesized directly from prochiral precursors using chiral catalysts or reagents. A common route is the asymmetric ring-opening of a suitable epoxide with an amine nucleophile, catalyzed by a chiral complex.

The specific three-dimensional arrangement of the amino, hydroxyl, and fluoro groups in each enantiomer is critical for its interaction with other chiral molecules, particularly biological targets like enzymes and receptors. The presence of fluorine can enhance binding affinity to biological targets and improve metabolic stability compared to non-fluorinated analogues. The defined spatial orientation of the hydrogen bond donors (-OH, -NH₂) and the electronegative fluorine atom dictates how the molecule fits into a binding site. Therefore, the (R) and (S) enantiomers are expected to exhibit different biological activities and pharmacokinetic profiles.

Conformational Analysis and Intramolecular Interactions

The rotational freedom around the C1-C2 and C2-C3 single bonds allows this compound to adopt numerous conformations. The relative stability of these conformers is governed by a delicate balance of intramolecular hydrogen bonding, stereoelectronic effects like the gauche effect, and steric hindrance.

Intramolecular hydrogen bonds (IMHBs) play a significant role in the conformational preferences of amino alcohols. nih.gov In this compound, several types of IMHBs are possible, creating a competitive environment that stabilizes specific geometries:

O-H···N: This is typically the strongest and most influential IMHB in amino alcohols, forming a stable five-membered ring structure between the hydroxyl proton and the nitrogen lone pair. nih.gov

N-H···O: A weaker interaction where a proton from the amino group forms a hydrogen bond with the oxygen lone pair.

O-H···F: While covalently bound fluorine is a weak hydrogen bond acceptor, the formation of O-H···F IMHBs has been demonstrated in flexible acyclic fluorohydrins. nih.gov This interaction would lead to conformations where the hydroxyl group and fluorine atom are in proximity.

N-H···F: This interaction is also considered weak but can contribute to the stability of certain conformers. ucla.eduescholarship.org The strength of this type of hydrogen bond can be modulated by electronic substituent effects. ucla.edu

Computational studies on related amino alcohols show that substitution with electronegative atoms like fluorine can significantly alter the strength of these IMHBs. nih.gov The final conformational equilibrium is a population-weighted average of all stable conformers, each stabilized to a different degree by this network of competing hydrogen bonds.

Beyond hydrogen bonding, stereoelectronic effects are critical in defining the conformational landscape. The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents oriented at a 60° dihedral angle (gauche) is more stable than the 180° anti conformation. wikipedia.org This effect is prominent in molecules containing fluorine. researchgate.net

The origin of the gauche effect is primarily attributed to hyperconjugation , a stabilizing interaction involving the donation of electron density from a bonding orbital (σ) to a nearby anti-bonding orbital (σ*). wikipedia.org In the case of this compound, several such interactions are at play:

Along the C2-C3 Bond (HO-C-C-F): A gauche arrangement between the C-F and C-O bonds is favored. This is stabilized by the hyperconjugative interaction between the C-H bonding orbitals on C2 and the low-lying C-F anti-bonding orbital (σC-H → σ*C-F).

Along the C1-C2 Bond (N-C-C-OH): Similarly, a gauche relationship between the C-N and C-O bonds is expected, stabilized by σC-H → σC-O and σC-H → σC-N interactions.

Studies on the analogous compound 3-fluoro-1,2-propanediol have shown that its preferred all-gauche conformation is dictated primarily by these powerful hyperconjugative interactions rather than by intramolecular hydrogen bonding. researchgate.net This suggests that hyperconjugation is likely the dominant force in establishing the backbone conformation of this compound.

Spectroscopic Techniques for Structural Characterization

A combination of spectroscopic methods is required to fully elucidate the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.

¹H NMR: The spectrum would be complex due to the chiral center, rendering the protons on C1 (-CH₂NH₂) and C3 (-CH₂F) diastereotopic and thus chemically non-equivalent. This results in distinct signals and complex spin-spin coupling patterns. Large geminal (²JHF) and vicinal (³JHF) coupling constants are characteristic of fluorinated compounds.

¹³C NMR: The carbon spectrum would show three distinct signals. The carbon atoms will exhibit coupling with fluorine, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei (¹JCF > ²JCF > ³JCF).

¹⁹F NMR: The fluorine spectrum would provide direct information about the electronic environment of the fluorine atom. It would likely appear as a complex multiplet due to coupling with the diastereotopic protons on C3 and the protons on C2.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be characterized by broad absorption bands for O-H and N-H stretches (around 3300-3500 cm⁻¹), with the broadening indicative of hydrogen bonding. A strong absorption band corresponding to the C-F bond stretch would be observed in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and characteristic fragment ions resulting from α-cleavage, such as the loss of •CH₂F or •CH₂NH₂ radicals.

Interactive Table: Predicted NMR Data for this compound Note: These are estimated values based on typical ranges for similar structures and are intended for illustrative purposes.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Key Couplings (Hz) |

|---|---|---|---|

| ¹H | C1-H (CH₂NH₂) | ~2.8 - 3.2 | Diastereotopic protons, complex multiplets |

| ¹H | C2-H (CHOH) | ~3.8 - 4.2 | Multiplet |

| ¹H | C3-H (CH₂F) | ~4.4 - 4.7 | Diastereotopic protons, doublet of multiplets (²JHF ≈ 47 Hz) |

| ¹³C | C1 (CH₂NH₂) | ~45 - 50 | Triplet (³JCF ≈ 4-6 Hz) |

| ¹³C | C2 (CHOH) | ~68 - 72 | Doublet (²JCF ≈ 18-22 Hz) |

| ¹³C | C3 (CH₂F) | ~82 - 86 | Doublet (¹JCF ≈ 165-175 Hz) |

| ¹⁹F | C3-F | ~ -230 to -235 | Triplet of multiplets |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts, signal multiplicities, and coupling constants of the protons provide a wealth of structural information. The protons on the carbon backbone (C1, C2, and C3) and those of the amino (-NH₂) and hydroxyl (-OH) groups each exhibit characteristic resonances. The electronegativity of the adjacent fluorine, oxygen, and nitrogen atoms significantly influences the chemical shifts of the neighboring protons, generally causing them to appear at a lower field (higher ppm values). The spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which reveals the connectivity of the protons. For instance, the protons on C1 would be split by the proton on C2, and the protons on C3 would be split by both the proton on C2 and the fluorine atom.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment produces a distinct signal. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups. The carbon atom bonded to the fluorine (C3) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), while the carbon attached to the hydroxyl group (C2) and the one attached to the amino group (C1) will also have distinct chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C Multiplicity (Coupled) |

| C1-H | ~2.8 - 3.2 | Multiplet | ~45 - 55 | Triplet |

| C2-H | ~3.8 - 4.2 | Multiplet | ~65 - 75 | Doublet |

| C3-H | ~4.3 - 4.7 | Doublet of Multiplets | ~80 - 90 | Doublet of Triplets |

| O-H | Variable | Broad Singlet | - | - |

| N-H | Variable | Broad Singlet | - | - |

Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR as a Sensitive Probe for Fluorine Environments and Reaction Monitoring

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for studying fluorinated compounds like this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect.

The chemical shift of the fluorine atom in ¹⁹F NMR is highly sensitive to its local electronic environment. This sensitivity allows for the detection of subtle changes in molecular structure and conformation. In this compound, the fluorine atom will produce a single resonance, the chemical shift of which is characteristic of a primary alkyl fluoride.

Furthermore, the fluorine nucleus couples with neighboring protons, leading to splitting of the ¹⁹F signal. In this case, the fluorine on C3 will couple with the two protons on the same carbon and the proton on C2, resulting in a complex multiplet. The magnitude of the fluorine-proton coupling constants (JHF) provides valuable information about the through-bond and through-space relationships between these nuclei, aiding in conformational analysis. ¹⁹F NMR is also a powerful tool for monitoring reactions involving fluorinated molecules, as changes in the chemical environment of the fluorine atom upon reaction lead to significant changes in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Predicted ¹⁹F Multiplicity |

| C3-F | ~ -220 to -230 | Triplet of Doublets |

Note: Predicted values are relative to a standard (e.g., CFCl₃) and are based on computational models and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₃H₈FNO, the expected molecular weight is approximately 93.10 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation of this compound is expected to be influenced by the functional groups present. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For example, cleavage between C1 and C2 could lead to the formation of a [CH₂NH₂]⁺ ion (m/z 30), a common fragment for primary amines. Cleavage between C2 and C3 could result in a [CH(OH)CH₂F]⁺ fragment.

Loss of small neutral molecules: The molecular ion can lose stable neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (NH₃) from the amino group.

Cleavage involving the fluorine atom: The C-F bond is strong, but fragmentation involving the loss of HF or cleavage of the C-C bond adjacent to the fluorinated carbon can also occur.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Possible Neutral Loss |

| 93 | [C₃H₈FNO]⁺ | Molecular Ion |

| 75 | [C₃H₆FO]⁺ | NH₂ |

| 63 | [C₂H₄FO]⁺ | CH₂NH₂ |

| 44 | [C₂H₆N]⁺ | CH₂FOH |

| 30 | [CH₄N]⁺ | C₂H₄FO |

Note: Predicted fragmentation is based on general principles of mass spectrometry for analogous compounds.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to determine the purity of chemical compounds. For a volatile compound like this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide high-resolution separation of the analyte from any impurities. The polarity of the compound, due to the amino and hydroxyl groups, may necessitate derivatization to improve its volatility and peak shape in GC analysis. HPLC, particularly reversed-phase HPLC, can also be employed for purity analysis, often without the need for derivatization.

Isomer Separation: this compound possesses a chiral center at the C2 carbon, meaning it can exist as a pair of enantiomers ((R)- and (S)-isomers). The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution. Alternatively, the racemic mixture can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Computational Chemistry and Theoretical Studies of 1 Amino 3 Fluoropropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of 1-Amino-3-fluoropropan-2-ol, which in turn governs its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust method for investigating the conformational possibilities of this compound. Due to the presence of rotatable bonds and stereocenters, the molecule can adopt various spatial arrangements, known as conformers. The relative stability of these conformers is crucial for its biological activity and physical properties.

A systematic conformational search followed by DFT optimization would likely identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the dominant shapes the molecule adopts in solution.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (Note: The following data is illustrative and represents typical results from such a study, as specific experimental or computational data for this exact molecule is not readily available in public literature.)

| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 | 60° (gauche) | 0.00 | N-H···O Hydrogen Bond |

| 2 | 180° (anti) | 1.25 | O-H···F Interaction |

| 3 | -60° (gauche) | 0.45 | N-H···O Hydrogen Bond |

This interactive table showcases hypothetical data from DFT calculations. The relative energies indicate the stability of different spatial arrangements of the molecule.

While DFT is a workhorse for conformational energetics, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a higher level of accuracy for analyzing the molecular orbitals (MOs) of this compound. These calculations can precisely describe the distribution of electrons within the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the lone pairs of the nitrogen and oxygen atoms, while the LUMO may be associated with the antibonding orbitals of the C-F or C-O bonds.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time, providing a dynamic picture of its behavior in a simulated environment, such as in water. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the transitions between different conformations.

These simulations, often run for nanoseconds or even microseconds, can reveal the flexibility of the molecule and the preferred dihedral angles. The results can be visualized as a Ramachandran-like plot for the key dihedral angles, showing the regions of conformational space that are most frequently visited. This information is invaluable for understanding how the molecule might adapt its shape to fit into a biological receptor.

Molecular Docking and Binding Site Prediction for Biological Targets

Given its structure as an amino alcohol, this compound has the potential to interact with various biological targets, such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target.

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds between the amino or hydroxyl groups of the ligand and amino acid residues in the protein, or electrostatic interactions involving the fluorine atom. Such predictions are instrumental in the early stages of drug discovery for identifying potential lead compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

For instance, DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with reasonable accuracy. These theoretical spectra can aid in the interpretation of experimental NMR data and the structural elucidation of the compound.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. The predicted vibrational modes can be assigned to specific molecular motions, such as N-H stretching, O-H bending, or C-F stretching, providing a detailed understanding of the molecule's vibrational properties.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is illustrative and represents typical results from such a study, as specific experimental or computational data for this exact molecule is not readily available in public literature.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm, -CH(OH)-) | 3.85 | 3.90 |

| ¹³C NMR Chemical Shift (ppm, -CF) | 85.2 | 84.7 |

| IR Frequency (cm⁻¹, O-H stretch) | 3350 | 3345 |

This interactive table compares hypothetical predicted spectroscopic data with plausible experimental values, demonstrating the accuracy of computational methods in this area.

Biochemical and Enzymatic Transformations Involving 1 Amino 3 Fluoropropan 2 Ol

Enzymatic Hydrolysis and Formation Pathways

The primary documented pathway for the formation of 1-Amino-3-fluoropropan-2-ol involves the enzymatic breakdown of specifically engineered molecules designed to probe the activity of the endocannabinoid system.

Detection as a Product of Fluorinated Anandamide Analog Hydrolysis by FAAH

This compound has been identified as a hydrolysis product resulting from the action of Fatty Acid Amide Hydrolase (FAAH) on fluorinated analogs of anandamide. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. In research settings, fluorinated analogs of anandamide are utilized as substrates for FAAH to study the enzyme's activity and to screen for potential inhibitors. The hydrolysis of these fluorinated anandamide analogs by FAAH yields the corresponding fatty acid and this compound.

This enzymatic transformation is a key method for detecting and quantifying FAAH activity. The presence and concentration of this compound can be monitored to determine the rate of hydrolysis of the fluorinated anandamide analog, providing insights into the efficacy of FAAH inhibitors.

Role as a Substrate or Inhibitor in Enzymatic Reactions

Currently, there is a lack of specific scientific literature detailing the role of this compound as either a substrate or an inhibitor for specific enzymatic reactions beyond its formation.

Interaction with Specific Enzymes (e.g., Aminotransferases)

There is no available research to suggest that this compound acts as a substrate or inhibitor for aminotransferases.

Modulation of Kinase and Phosphatase Activity

There is no available research to indicate that this compound modulates the activity of kinases or phosphatases.

Investigations of Metabolic Pathways and Cellular Processes

Detailed investigations into the specific metabolic pathways and cellular processes involving this compound are not currently documented in scientific literature.

Applications As a Molecular Scaffold and Chemical Probe in Advanced Research

Utility in Organic Synthesis as a Key Intermediate

The unique arrangement of functional groups in 1-Amino-3-fluoropropan-2-ol makes it a sought-after precursor in multi-step synthetic pathways, enabling the construction of specialized and biologically active compounds.

Precursor for Peptidyl Mono-Fluoromethyl Ketones (FMKs) in Chemical Biology

This compound hydrochloride serves as a key starting material in the synthesis of peptidyl mono-fluoromethyl ketones (FMKs). nih.gov These compounds are a significant class of biologically active molecules that have been developed as potent protease inhibitors and as chemical probes to investigate cellular processes. nih.govresearchgate.net The fluoromethyl ketone moiety is a highly effective warhead that can form a stable covalent bond with the catalytic cysteine or serine residues in the active site of these enzymes. encyclopedia.pubnih.gov

The synthesis of peptidyl FMKs using this compound typically involves a multi-step process. A common route begins with the protection of the amino group, followed by oxidation of the secondary alcohol to a ketone. This fluorinated ketone intermediate is then coupled with amino acids or peptides to form the final peptidyl mono-fluoromethyl ketone. nih.gov The resulting FMKs are widely used for the target-based design of compounds for treating diseases like cancer and viral infections. encyclopedia.pub

| Application Area | Description | Reference |

|---|---|---|

| Protease Inhibitors | FMKs are effective inhibitors of serine and cysteine proteases, enzymes involved in numerous disease pathologies. | nih.govencyclopedia.pubnih.gov |

| Chemical Probes | Used to study the activity of proteases and elucidate their roles in cellular processes. | nih.govresearchgate.netnih.gov |

| Drug Discovery | Serve as lead compounds in the development of therapeutics for cancer and viral infections. | encyclopedia.pub |

Building Block for Fluorinated Heterocyclic Compounds

Heterocyclic compounds are central to pharmaceutical and agrochemical research. The incorporation of fluorine into these ring systems can significantly enhance their biological activity. nih.govmdpi.com this compound, with its primary amine and secondary alcohol functionalities, is an ideal building block for constructing fluorinated heterocyclic systems.

The amine and hydroxyl groups can participate in cyclization reactions with various dinucleophiles or electrophiles to form a range of saturated heterocycles, such as fluorinated piperidines or azepanes. researchgate.net For instance, the amine can react with α,β-unsaturated ketones to form six-membered rings, or it can be used in multi-component reactions to build more complex heterocyclic scaffolds. The presence of the fluorine atom on the side chain provides a strategic tool for modulating the electronic properties and metabolic stability of the final heterocyclic compound. mdpi.com Synthetic strategies involving cycloaddition reactions are often employed for the stereochemically controlled synthesis of diverse fluorinated heterocycles starting from appropriately designed fluorinated components. nih.gov

Development of Conjugates and Bioconjugates

The functional handles of this compound allow for its conjugation to other molecules, including pharmacophores and reporter tags, to create advanced research tools and potential therapeutics.

Integration into Beta-Adrenergic Antagonist Structures

Beta-adrenergic antagonists, commonly known as beta-blockers, are a major class of drugs used to manage cardiovascular diseases. nih.govcvpharmacology.com The pharmacophore of many beta-blockers is an aryloxypropanolamine structure. scilit.com These drugs function by competitively blocking the binding of epinephrine and norepinephrine to β-adrenergic receptors. wikipedia.org

The 3-amino-propan-2-ol core of this compound is structurally analogous to the propanolamine (B44665) backbone of many established beta-blockers like propranolol. nih.gov By substituting a hydrogen atom with fluorine, medicinal chemists can fine-tune the drug's properties. The high electronegativity of fluorine can alter the pKa of the nearby amino group, potentially influencing its interaction with the receptor binding pocket. This makes this compound an attractive building block for synthesizing novel fluorinated beta-blocker analogues with potentially improved selectivity or pharmacokinetic profiles.

Synthesis of Fluorescently Labeled Chemical Probes

Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and processes in real-time. These probes typically consist of a fluorophore (a fluorescent molecule) linked to a recognition element that targets a specific biomolecule.

The primary amine in this compound provides a convenient point of attachment for a wide variety of fluorophores. Many fluorescent dyes, such as cyanine, fluorescein, and rhodamine derivatives, are commercially available with amine-reactive functional groups (e.g., N-hydroxysuccinimide esters). caymanchem.com By reacting this compound with such a dye, a stable conjugate can be formed. The remaining hydroxyl group or the fluorinated alkyl chain can then be further modified to incorporate a targeting moiety, resulting in a complete chemical probe. The fluorine atom can also enhance the probe's properties, such as improving cell permeability or metabolic stability. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net The distinct structural features of this compound—the fluorine atom, the hydroxyl group, and the amino group—are critical elements in SAR studies of related molecules.

In systems like beta-adrenergic agonists (aryloxypropanolamines) and cannabinoid receptor ligands, the introduction or modification of these groups has profound effects. nih.govmdpi.com

Fluorine Substitution : Replacing a hydrogen or a hydroxyl group with fluorine can dramatically alter a molecule's interaction with its biological target. nih.gov Fluorine can participate in hydrogen bonding as an acceptor but not a donor, a critical difference from a hydroxyl group. This change can either enhance or diminish binding affinity depending on the specific interactions within the receptor pocket. nih.gov

Hydroxyl and Amino Groups : These groups are often crucial for direct hydrogen bonding with the target protein. The stereochemistry of the hydroxyl group on the propan-2-ol backbone is frequently critical for activity in adrenergic compounds.

Systematic Modifications : In SAR studies, researchers systematically modify a lead compound to map the effects of structural changes. mdpi.com For molecules derived from this compound, this could involve altering the position of the fluorine, changing the stereocenter at the alcohol, or substituting the amine with different groups to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

| Functional Group | Role in Molecular Interactions | Potential Impact of Modification | Reference |

|---|---|---|---|

| Fluorine Atom | Acts as a hydrogen bond acceptor; alters electronics and metabolic stability. | Can significantly increase or decrease binding affinity and alter pharmacokinetic profile. | nih.gov |

| Hydroxyl Group | Acts as a hydrogen bond donor and acceptor; stereochemistry is often critical for binding. | Inversion of stereochemistry or removal can lead to a complete loss of activity. | mdpi.com |

| Amino Group | Forms ionic bonds and hydrogen bonds; pKa is important for receptor interaction. | Substitution can modulate selectivity, potency, and duration of action. | nih.gov |

Influence of Functional Groups on Target Interactions

The biological activity of a molecule is intrinsically linked to its ability to interact with specific biological targets such as proteins and enzymes. The functional groups of this compound—the amino group, the hydroxyl group, and the fluorine atom—play distinct and crucial roles in mediating these interactions.

The amino group (-NH2) is basic and, at physiological pH, is protonated (-NH3+). This positive charge allows it to form strong ionic bonds, or salt bridges, with negatively charged residues on a protein's surface, such as aspartate or glutamate. Additionally, the N-H bonds can act as hydrogen bond donors.

The hydroxyl group (-OH) is polar and can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This is critical for the molecule's interaction with the aqueous environment and for forming specific hydrogen bonds within a protein's binding pocket.

These interactions are fundamental in determining the binding affinity and selectivity of a molecule for its target. The combination of these functional groups in this compound provides a versatile platform for designing molecules with tailored target interaction profiles.

| Functional Group | Potential Interactions with Biological Targets |

| Amino (-NH2) | Ionic bonds (salt bridges), Hydrogen bond donor |

| Hydroxyl (-OH) | Hydrogen bond donor and acceptor |

| Fluorine (-F) | Dipole-dipole interactions, Weak hydrogen bond acceptor, Increased lipophilicity |

Stereochemical Aspects of Molecular Recognition

This compound is a chiral molecule, with the stereocenter located at the second carbon atom (C2), which is bonded to the hydroxyl group. This results in the existence of two enantiomers: (R)-1-amino-3-fluoropropan-2-ol and (S)-1-amino-3-fluoropropan-2-ol.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the three-dimensional arrangement of a molecule's functional groups is critical for molecular recognition. The differential spatial orientation of the amino, hydroxyl, and fluoromethyl groups in the (R) and (S) enantiomers can lead to significant differences in their biological activity. One enantiomer may bind with high affinity to a target protein, while the other may show weak or no binding at all.

For example, in the context of drug development, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the ability to synthesize stereochemically pure enantiomers of this compound is crucial for its application in medicinal chemistry and for studying its interactions with biological targets. The absolute configuration of related amino acids has been determined through chemical correlation and analysis of their optical rotatory dispersion. rsc.org

| Enantiomer | Spatial Orientation of Functional Groups | Potential Biological Implication |

| (R)-1-amino-3-fluoropropan-2-ol | Specific 3D arrangement | Potentially higher affinity for a specific biological target |

| (S)-1-amino-3-fluoropropan-2-ol | Mirror image 3D arrangement | Potentially lower affinity or interaction with a different target |

Exploration in Radiopharmaceutical Development

Radiolabeled amino acids are of significant interest in the development of radiopharmaceuticals for diagnostic imaging, particularly in oncology. mdpi.com Tumor cells often exhibit increased amino acid transport compared to normal tissues to support their rapid growth and proliferation. nih.gov This metabolic difference provides a basis for developing radiotracers that can selectively accumulate in tumors, allowing for their visualization using techniques like Positron Emission Tomography (PET).

This compound is a promising candidate for the development of such a radiopharmaceutical. The fluorine atom can be replaced with the positron-emitting radionuclide fluorine-18 (¹⁸F). The resulting molecule, ¹⁸F-1-amino-3-fluoropropan-2-ol, could potentially be used as a PET imaging agent. The development of ¹⁸F-labeled amino acids, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), has already demonstrated clinical utility in the imaging of brain tumors. mdpi.com

The synthesis of such a radiotracer would typically involve a nucleophilic substitution reaction where ¹⁸F-fluoride displaces a leaving group on a suitable precursor molecule. The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis and purification processes.

The potential advantages of an ¹⁸F-labeled this compound based radiotracer include:

High tumor-to-background contrast: Due to the increased amino acid uptake in tumor cells.

Favorable pharmacokinetic properties: The small size and polarity of the molecule may lead to rapid clearance from non-target tissues.

Versatility: The scaffold could be further modified to improve its tumor-targeting properties.

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly selective methods for synthesizing enantiomerically pure forms of 1-Amino-3-fluoropropan-2-ol is a critical research objective. While numerous strategies exist for the synthesis of amino alcohols, the introduction of a fluorine atom presents unique challenges and opportunities.

Future research is trending towards chemo- and stereoselective one-pot reactions that utilize enzymatic catalysts. Methodologies involving alcohol dehydrogenases and amine transaminases are being explored for the synthesis of various fluorinated amino alcohols. These enzymatic approaches offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. Another promising avenue is the asymmetric synthesis from chiral precursors. For instance, methodologies have been developed for the diastereoselective alkylation of chiral glycine Schiff bases and the catalytic enantioselective hydrogenation of fluorinated iminoesters to produce fluorinated amino acids, and similar principles could be adapted for this compound.

Key areas for future development in the synthesis of this compound and its analogs include:

Enzymatic and Biocatalytic Routes: Expanding the toolkit of enzymes that can tolerate and act on fluorinated substrates to produce specific stereoisomers.

Asymmetric Catalysis: Designing new chiral catalysts for reactions such as asymmetric hydrogenation, epoxidation, or aminohydroxylation on fluorinated building blocks.

Flow Chemistry: Implementing continuous flow processes for safer handling of fluorinating agents and for scalable, reproducible production of the target compound.

Integration with Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern drug development, relying on the identification of small, low-affinity fragments that bind to a biological target, which are then optimized into potent leads. acs.org this compound is an ideal candidate for inclusion in FBDD libraries due to its low molecular weight, high sp³ character, and the presence of a fluorine atom.

The fluorine atom is particularly advantageous for FBDD campaigns that utilize ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for screening. nih.govnih.gov Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a sensitive and specific signal for detecting fragment binding without background interference. nih.gov This allows for high-throughput screening of "cocktails" of multiple fluorinated fragments simultaneously, significantly accelerating the hit identification process. nih.gov

Future integration of this compound with FBDD platforms will likely focus on:

Library Enhancement: Creating diverse libraries of fluorinated fragments, including derivatives of this compound, to explore a wider chemical space. acs.org

¹⁹F NMR Advancements: Leveraging advancements in NMR technology to improve the speed and sensitivity of fragment screening and to extract more detailed information about the binding event. acs.org

Structure-Based Growth: Using the 3D structure of this compound bound to a target, obtained via X-ray crystallography or NMR, to guide the rational design and synthesis of higher-affinity compounds.

| FBDD Integration Aspect | Key Advantage of using this compound | Future Direction |

| Fragment Library Design | Low molecular weight, high sp³ content, functional groups for linking. | Creation of diverse libraries with varied stereochemistry and substitution patterns. |

| Screening Technology | Presence of fluorine enables rapid and sensitive ¹⁹F NMR screening. | Development of higher-throughput ¹⁹F NMR methods and competition assays. |

| Hit-to-Lead Optimization | Functional handles (amino and hydroxyl groups) allow for synthetic elaboration. | Structure-guided design to grow the fragment into a potent, drug-like molecule. |

Advanced In Situ Spectroscopic Studies in Complex Biological Environments

Understanding how a molecule interacts with its biological target in a native-like environment is crucial for drug development. The fluorine atom in this compound serves as a powerful spectroscopic probe for such studies. ¹⁹F NMR spectroscopy is particularly well-suited for in situ studies because of its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, which is highly sensitive to the local molecular environment. polimi.itmdpi.com

When a ¹⁹F-labeled molecule like this compound binds to a protein or other biomolecule, changes in its ¹⁹F NMR signal (chemical shift, line width) can provide valuable information about the binding event, conformational changes in the target, and the kinetics of the interaction. nih.gov These experiments can be performed in complex media, such as cell lysates or even intact cells, providing insights that are more biologically relevant than those from studies with purified components. polimi.it

Emerging research in this area includes:

In-Cell NMR: The application of ¹⁹F NMR to study the binding of this compound to its target inside living cells, providing a direct window into its mechanism of action in a physiological context.

Advanced NMR Techniques: The use of more sophisticated NMR experiments, such as Transverse Relaxation Optimized Spectroscopy (TROSY), to study the interaction of fluorinated fragments with very large biomolecular systems. mdpi.com

Correlative Spectroscopy: Combining ¹⁹F NMR with other spectroscopic techniques, such as fluorescence or mass spectrometry, to obtain a more complete picture of the molecular interactions.

Exploration of New Chemical Biology Applications and Molecular Probes

Beyond its potential as a drug fragment, this compound and its derivatives can be developed into sophisticated molecular probes for chemical biology research. The strategic placement of fluorine can be used to subtly modulate the properties of a molecule or to report on its interactions without significantly perturbing the system under study.

Fluorinated molecules, including carbohydrates and amino acids, have been successfully used as probes to investigate molecular recognition, enzyme mechanisms, and protein-protein interactions. nih.govpsu.edu The fluorine atom can act as a hydrogen bond acceptor and its presence can influence local conformation and electrostatic interactions. nih.gov By derivatizing the amino or hydroxyl groups of this compound with reporter groups (e.g., fluorophores, biotin) or reactive moieties, researchers can create versatile tools for:

Activity-Based Protein Profiling (ABPP): Designing probes that covalently bind to the active site of specific enzymes, allowing for their identification and functional characterization in complex proteomes.

Imaging Probes: Developing ¹⁸F-labeled analogues for use in Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization of biological processes in vivo.

Probing Molecular Interactions: Using ¹⁹F NMR to study how the fluorinated probe interacts with its binding partners, providing insights into the forces that govern molecular recognition. nih.gov

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of new molecules. In silico methods can be used to predict the properties of this compound derivatives, prioritize synthetic targets, and provide a deeper understanding of their interactions with biological macromolecules. nih.gov

The rational design of fluorinated ligands can be challenging, as the effects of fluorine on binding affinity and other properties are often difficult to predict. nih.govacs.org Computational approaches can help overcome these challenges.

Key computational strategies for designing functionalized derivatives include:

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its derivatives when bound to a target protein. This requires the development of accurate force fields that can correctly model the behavior of fluorinated compounds. nih.govbiorxiv.org

Free Energy Calculations: Using methods like Free Energy Perturbation (FEP) to computationally "scan" different fluorination patterns on a lead molecule and predict their impact on binding affinity, guiding the synthesis of the most promising candidates. huggins-lab.com

Quantum Mechanics (QM) Calculations: Employing high-level QM methods to accurately model the electronic properties of fluorinated compounds and their specific interactions, such as hydrogen bonding and halogen bonding, within a protein's active site. nih.govemerginginvestigators.org

| Computational Method | Application to this compound Derivatives | Key Challenge/Consideration |

| Molecular Docking | Predicts the binding pose and initial affinity of derivatives in a target's active site. | Scoring functions must accurately account for fluorine's unique properties. |

| Molecular Dynamics (MD) | Simulates the stability and dynamics of the protein-ligand complex over time. | Requires accurate and validated force field parameters for fluorinated molecules. acs.orgnih.gov |

| Free Energy Perturbation (FEP) | Predicts the relative binding affinities of a series of closely related derivatives. | Computationally intensive; accuracy depends on sufficient sampling and a good force field. huggins-lab.com |

| Quantum Mechanics (QM) | Provides detailed insight into electronic effects and specific non-covalent interactions. | High computational cost limits its application to smaller systems or specific regions. emerginginvestigators.org |

By leveraging these cutting-edge experimental and computational approaches, the scientific community can continue to unlock the full potential of this compound as both a valuable building block for drug discovery and a versatile tool for fundamental biological research.

Q & A

Q. What are the common synthetic routes for 1-Amino-3-fluoropropan-2-ol, and how do reaction conditions influence yield?

Answer: Synthesis typically involves fluorination of precursor alcohols or amines. Key methods include:

- Reductive Amination : Fluorinated ketones (e.g., 3-fluoropropan-2-one) reacted with ammonia under hydrogenation (e.g., using Pd/C or Raney Ni) .

- Epoxide Ring-Opening : Fluorinated epoxides (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane) treated with ammonia to yield amino alcohols .

- Chiral Synthesis : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess >99% .

Q. Critical Factors :

Q. How is the purity and enantiomeric excess (e.e.) of this compound validated?

Answer:

- Chromatography : HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers. Retention times correlate with e.e. (e.g., 99% e.e. confirmed for (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol) .

- Spectroscopy : NMR detects fluorinated byproducts; NMR integrates amine protons to assess steric purity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFNO for (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol) .

Q. What are the key physicochemical properties of this compound?

Answer:

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for pharmaceutical applications?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during fluorination .

- Dynamic Kinetic Resolution : Racemic mixtures resolved via enzymatic catalysis (e.g., lipases in biphasic systems) .

- Crystallization-Induced Asymmetric Transformation : Enantiopure crystals isolated under controlled supersaturation .

Data Contradiction Note : Conflicting reports on fluorophenyl group orientation (para vs. meta substitution) impact bioactivity; DFT calculations (B3LYP/6-31G*) validate preferred conformers .

Q. How to resolve contradictions in reported biological activity data for fluorinated amino alcohols?

Answer:

- Meta-Analysis : Cross-reference IC values across studies using standardized assays (e.g., kinase inhibition vs. receptor binding) .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 4-fluorophenyl vs. 2,3-dimethylphenyl) on target affinity .

- Artifact Control : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to exclude decomposition products .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Gaussian09 simulations (M06-2X/cc-pVTZ) model transition states for SN2 reactions at the β-carbon .

- Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) to predict regioselectivity in protic solvents .

- pKa Estimation : ChemAxon software estimates amine pKa (~9.5), guiding pH-dependent reaction design .

Q. How to design derivatives of this compound for enhanced blood-brain barrier (BBB) penetration?

Answer:

- Prodrug Strategies : Esterification of the hydroxyl group (e.g., acetyl or pivaloyl esters) increases lipophilicity (logP from −0.5 to 1.2) .

- Fluorine Scanning : Introduce additional fluorines (e.g., 2,2-difluoro analogs) to improve metabolic stability .

- In Silico BBB Prediction : Use QikProp to optimize PSA (<90 Ų) and molecular weight (<450 Da) .

Q. What are the challenges in characterizing degradation products of this compound under oxidative stress?

Answer:

- LC-MS/MS Analysis : Identify oxidation byproducts (e.g., 3-fluoropropan-2-one) using Q-TOF instrumentation .

- Forced Degradation Studies : Expose compound to HO (3% v/v, 40°C) for 48 hours to mimic oxidative pathways .

- Mechanistic Insight : EPR spectroscopy detects free radicals during autoxidation .

Q. What safety protocols are critical for handling fluorinated amino alcohols in vitro?

Answer:

Q. How does the fluorophenyl moiety influence pharmacological target engagement?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.